molecular formula C12H16N2O B8603462 4-Isopropyl-6-methyl-3,4-dihydro-1H-quinoxalin-2-one

4-Isopropyl-6-methyl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B8603462
M. Wt: 204.27 g/mol
InChI Key: NYJQTBLTQXKNEV-UHFFFAOYSA-N
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Patent
US07723326B2

Procedure details

Compound 25B (2.17 g, 13.2 mmol) in 40 mL of dichloromethane was treated with a premixed solution of 1,3-dicyclohexylcarbodiimide (3 g, 14.5 mmol) and bromoacetic acid (1.84 mg, 13.2 mmol) in 30 mL of dichloromethane. The reaction was stirred for 1 hour and then quenched with 50 mL of water and extracted with dichloromethane (3×50 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and excess solvent removed via rotary evaporator. The crude product was then dissolved in 30 mL of DMSO and potassium carbonate (2.27 g, 16.5 mmol) was added to the mixture. The reaction was heated to 60° C. overnight then cooled and poured oven ice water. The resulting precipitate was collected be filtration to give 200 mg (7%) of desired product. MS (electrospray): mass calculated for C12H16N2O, 204.13; m/z found 205.1, [M+H]+.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.84 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
7%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[C:6]([NH2:12])=[CH:7][CH:8]=[C:9]([CH3:11])[CH:10]=1)([CH3:3])[CH3:2].C1(N=C=NC2CCCCC2)CCCCC1.Br[CH2:29][C:30](O)=[O:31].C(=O)([O-])[O-].[K+].[K+]>ClCCl>[CH:1]([N:4]1[C:5]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:11])[CH:10]=2)[NH:12][C:30](=[O:31])[CH2:29]1)([CH3:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
2.17 g
Type
reactant
Smiles
C(C)(C)NC=1C(=CC=C(C1)C)N
Name
Quantity
3 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
1.84 mg
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.27 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
excess solvent removed via rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was then dissolved in 30 mL of DMSO
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)N1CC(NC2=CC=C(C=C12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 7.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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